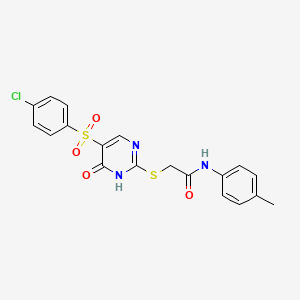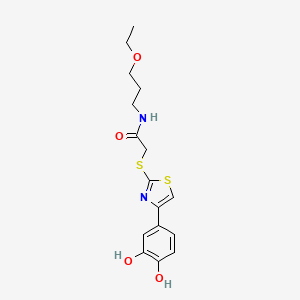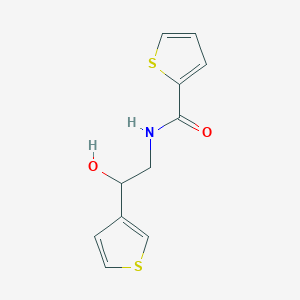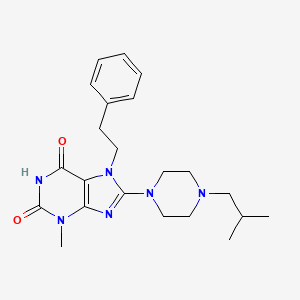
8-(4-isobutylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-isobutylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione, commonly known as IBUPD, is a novel compound that has garnered significant interest in the scientific community due to its potential applications in various fields such as medicinal chemistry and drug development. IBUPD is a derivative of the well-known drug sildenafil, which is commonly used to treat erectile dysfunction. However, IBUPD has a different chemical structure and exhibits unique properties that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of IBUPD is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. IBUPD has been shown to inhibit the activity of the enzyme phosphodiesterase type 5 (PDE5), which is involved in the regulation of blood flow. This inhibition leads to an increase in blood flow to certain parts of the body, including the penis, which is the basis for the use of sildenafil in the treatment of erectile dysfunction.
Biochemical and Physiological Effects:
IBUPD has been shown to have several biochemical and physiological effects on the body. It has been shown to increase the levels of cyclic guanosine monophosphate (cGMP) in the body, which is a signaling molecule that plays a role in the regulation of blood flow. IBUPD has also been shown to have anti-inflammatory and anti-oxidant effects, which may be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
IBUPD has several advantages for use in lab experiments. It is a well-characterized compound that can be synthesized in high yields and purity. It also exhibits potent biological activity, making it a useful tool for studying various biological processes. However, IBUPD also has some limitations, including its relatively high cost and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research involving IBUPD. One area of interest is the development of IBUPD-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of IBUPD, which may provide insight into the development of new drugs with similar properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of IBUPD on the body.
Synthesis Methods
The synthesis of IBUPD involves several steps, including the reaction of 4-isobutylpiperazine with 3-methyl-7-phenethylxanthine, followed by the addition of dimethylformamide and triethylamine. The resulting mixture is then heated and stirred to produce IBUPD. The synthesis method has been optimized to produce high yields of pure IBUPD, which is essential for its use in scientific research.
Scientific Research Applications
IBUPD has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising applications of IBUPD is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-cancer activity against several types of cancer cells. IBUPD has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-16(2)15-26-11-13-27(14-12-26)21-23-19-18(20(29)24-22(30)25(19)3)28(21)10-9-17-7-5-4-6-8-17/h4-8,16H,9-15H2,1-3H3,(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFAOQSHVPARNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-isobutylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

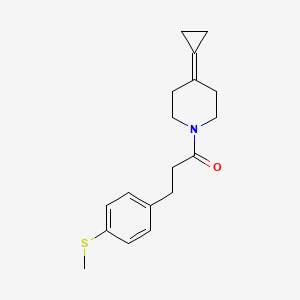
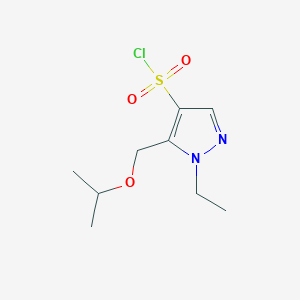

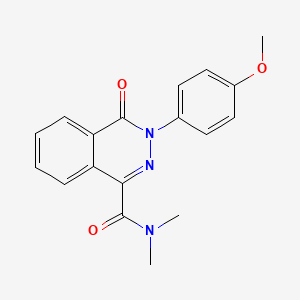
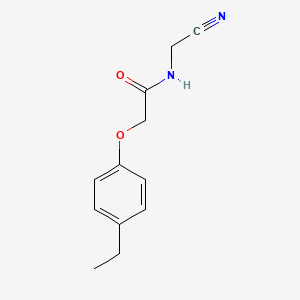
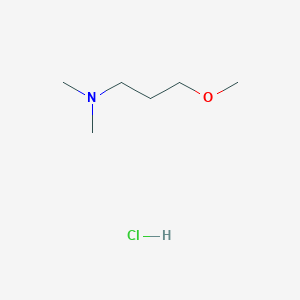
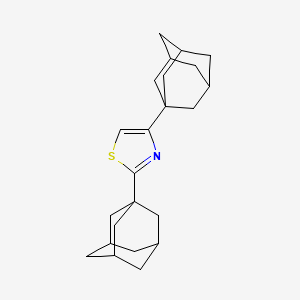

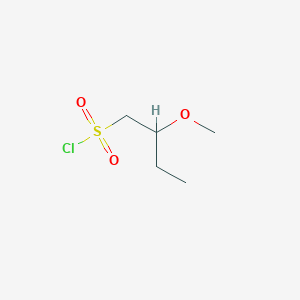
![2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B3019430.png)
